1,1'-Sulfonylbis(4-chloro-3-isothiocyanatobenzene)
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Overview
Description
1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) is a chemical compound with the molecular formula C14H6Cl2N2O4S. It is known for its unique structure, which includes two isothiocyanate groups attached to a sulfonylbis(4-chlorobenzene) backbone. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
The synthesis of 1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) typically involves the reaction of 4-chloro-3-isothiocyanatobenzene with a sulfonylating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the sulfonylation process. Industrial production methods may involve large-scale sulfonylation reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate groups can react with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and reactivity.
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s reactivity with nucleophiles makes it useful in labeling and modifying biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives. The isothiocyanate groups are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, altering their structure and function. This reactivity is exploited in various applications, including labeling and modifying proteins and other biomolecules .
Comparison with Similar Compounds
1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) can be compared with other similar compounds, such as:
1,1’-Sulfonylbis(4-chlorobenzene): Lacks the isothiocyanate groups, making it less reactive in nucleophilic substitution reactions.
4,4’-Dichlorodiphenyl sulfone: Similar backbone structure but without the isothiocyanate groups, leading to different reactivity and applications.
Bis(4-chlorophenyl) sulfone: Another related compound with different functional groups, affecting its chemical behavior and uses
These comparisons highlight the unique reactivity and applications of 1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) due to its isothiocyanate groups.
Properties
CAS No. |
40939-77-3 |
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Molecular Formula |
C14H6Cl2N2O2S3 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-chloro-4-(4-chloro-3-isothiocyanatophenyl)sulfonyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C14H6Cl2N2O2S3/c15-11-3-1-9(5-13(11)17-7-21)23(19,20)10-2-4-12(16)14(6-10)18-8-22/h1-6H |
InChI Key |
FHJHLWIUWGIZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)N=C=S)N=C=S)Cl |
Origin of Product |
United States |
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